molecular formula C9H7N3 B12857840 1H-pyrrolo[2,3-b]pyridine-5-acetonitrile

1H-pyrrolo[2,3-b]pyridine-5-acetonitrile

Cat. No.: B12857840
M. Wt: 157.17 g/mol
InChI Key: BFVLYNFJIJMOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-5-acetonitrile is a versatile nitrogen-containing heterocyclic building block of high value in medicinal chemistry and drug discovery research. The pyrrolo[2,3-b]pyridine core, a 7-azaindole analog, is a privileged scaffold in the design of kinase inhibitors . This specific derivative, functionalized with an acetonitrile group, provides a critical handle for further chemical modifications to create targeted candidate compounds. Research into analogous pyrrolo[2,3-b]pyridine structures has demonstrated their significant potential as novel immunomodulators targeting Janus Kinase 3 (JAK3) for treating immune diseases and organ transplant rejection . Furthermore, this scaffold is being explored in the development of broad-spectrum antiviral agents, as optimized pyrrolo[2,3-b]pyridine compounds have shown high affinity for the host kinase AAK1, a promising cellular target for viruses like Dengue and Ebola . The acetonitrile substituent enhances the molecule's utility as a synthetic intermediate, allowing researchers to access a diverse array of derivatives for structure-activity relationship (SAR) studies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile

InChI

InChI=1S/C9H7N3/c10-3-1-7-5-8-2-4-11-9(8)12-6-7/h2,4-6H,1H2,(H,11,12)

InChI Key

BFVLYNFJIJMOED-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=C(C=C21)CC#N

Origin of Product

United States

Synthetic Strategies and Methodologies for 1h Pyrrolo 2,3 B Pyridine Derivatives

Foundational Approaches to the 1H-Pyrrolo[2,3-b]pyridine Core

The construction of the bicyclic 7-azaindole (B17877) framework can be achieved through several strategic pathways, primarily categorized by the initial precursor: pyrrole-based starting materials, pyridine-based starting materials, or the convergence of multiple components in a single reaction.

Syntheses Initiated from Pyrrole (B145914) Precursors

A prominent strategy for assembling the 1H-pyrrolo[2,3-b]pyridine core begins with a pre-formed pyrrole ring. This approach leverages the inherent reactivity of substituted pyrroles to build the adjoining pyridine (B92270) ring. A key class of precursors for this method is aminopyrroles. For instance, the synthesis of 7-azaindole derivatives can be initiated from 5-amino-1-substituted-1H-pyrrole-3-carbonitrile. nih.govgoogle.com These precursors undergo condensation reactions to form the fused pyridine ring.

One documented method involves the reaction of 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile with 2-arylidenemalononitriles. This reaction, conducted in ethanol (B145695) with piperidine (B6355638) as a catalyst, efficiently yields highly substituted 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives in excellent yields. researchgate.net This demonstrates the utility of functionalized aminopyrroles in constructing the 7-azaindole system.

Syntheses Initiated from Pyridine Precursors

Alternatively, the 7-azaindole scaffold can be constructed by building the pyrrole ring onto a starting pyridine moiety. These methods often adapt classical indole (B1671886) syntheses, such as the Fischer and Madelung reactions, for the azaindole framework. rsc.orgrsc.org

The Fischer indole synthesis modification is a common approach, typically starting with a substituted 2-hydrazinopyridine (B147025). guidechem.com In a representative procedure, 2-hydrazinopyridine is reacted with an appropriate ketone, such as methoxyacetone, in ethanol. The resulting hydrazone is then cyclized in a high-boiling solvent like diethylene glycol to furnish the 1H-pyrrolo[2,3-b]pyridine core. guidechem.com

Another powerful strategy starting from pyridine precursors involves metal-catalyzed cross-coupling reactions. The Sonogashira coupling, for example, is used to couple terminal alkynes with amino-halopyridines. The resulting alkynyl aminopyridine can then undergo cyclization to form the pyrrole ring. nih.govmdpi.com This method is particularly versatile, allowing for the synthesis of a wide array of substituted 7-azaindoles by varying the alkyne and the pyridine starting material. nih.gov

Method Pyridine Precursor Key Reagents Product Type Reference(s)
Fischer-type Synthesis2-HydrazinopyridineKetone, Diethylene GlycolSubstituted 1H-Pyrrolo[2,3-b]pyridines rsc.org, rsc.org, guidechem.com
Sonogashira Coupling & CyclizationAmino-halopyridinesTerminal Alkyne, Pd/Cu catalystsSubstituted 1H-Pyrrolo[2,3-b]pyridines nih.gov, mdpi.com

Multicomponent Reaction Protocols for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds by combining three or more reactants in a single step. An efficient three-component reaction has been developed for the rapid construction of complex, polyfunctionalized tetrahydrocyclopenta nih.govrsc.orgpyrrolo[2,3-b]pyridine derivatives. nih.gov This reaction proceeds by reacting an alkyl isocyanide, a dialkyl but-2-ynedioate, and a 5,6-unsubstituted 1,4-dihydropyridine (B1200194) in refluxing acetonitrile (B52724). The process occurs without a catalyst and produces the tricyclic core in high yields and with high diastereoselectivity. nih.gov While leading to a more complex, reduced core, this methodology highlights the power of MCRs in assembling scaffolds related to the 1H-pyrrolo[2,3-b]pyridine system.

Regioselective Functionalization Techniques

Once the 1H-pyrrolo[2,3-b]pyridine core is established, regioselective functionalization is critical for synthesizing specific target molecules like 1H-pyrrolo[2,3-b]pyridine-5-acetonitrile. The electronic nature of the bicyclic system, which combines an electron-rich pyrrole ring with an electron-deficient pyridine ring, dictates the reactivity at different positions.

Strategies for C-5 Position Derivatization Relevant to this compound

The C-5 position on the pyridine ring of the 7-azaindole nucleus is a key site for modification. A common and crucial intermediate for C-5 functionalization is 5-bromo-7-azaindole (B68098). chemicalbook.commedchemexpress.com This intermediate serves as a versatile handle for introducing a variety of substituents via cross-coupling reactions.

A direct and highly relevant transformation is the conversion of 5-bromo-7-azaindole into 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile . This is achieved through a cyanation reaction using cuprous cyanide (CuCN) in a high-boiling polar aprotic solvent like N-methylpyrrolidone (NMP) at elevated temperatures. guidechem.com This reaction provides the direct nitrile analogue of the target compound.

Starting Material Reagent Solvent Temperature Product Yield Reference
5-Bromo-7-azaindoleCuprous Cyanide (CuCN)N-Methylpyrrolidone (NMP)180°C1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile79.3% guidechem.com

Furthermore, the 5-bromo intermediate is widely used in palladium-catalyzed Suzuki cross-coupling reactions to introduce new carbon-carbon bonds at the C-5 position. By reacting 5-bromo-7-azaindole with various aryl or alkyl boronic acids or esters, a diverse library of C-5 substituted derivatives can be generated. nih.gov

While a direct synthesis for this compound is not prominently documented, its synthesis can be strategically envisioned from key C-5 intermediates. The synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile provides a critical precursor. Standard organic transformations could then be employed to achieve the one-carbon homologation to the desired acetonitrile.

Introduction of Nitrile and Related Groups at C-3 Position

The C-3 position of the 1H-pyrrolo[2,3-b]pyridine core, located on the electron-rich pyrrole ring, is the primary site for electrophilic substitution. rsc.org This inherent reactivity is exploited to introduce various functional groups, including halogens that serve as precursors for nitrile groups.

Direct iodination of the 7-azaindole core at the C-3 position is readily accomplished using N-iodosuccinimide (NIS) in a solvent such as acetonitrile. nih.gov The resulting 3-iodo-7-azaindole is an excellent substrate for subsequent palladium-catalyzed cyanation reactions, providing a reliable route to 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile . This compound is also commercially available, indicating well-established synthetic routes. sigmaaldrich.com

The general reactivity patterns for electrophilic substitution are summarized below:

Reaction Type Reagent(s) Position of Substitution Product Reference(s)
IodinationN-Iodosuccinimide (NIS)C-33-Iodo-1H-pyrrolo[2,3-b]pyridine nih.gov
BrominationNBS or Br₂C-33-Bromo-1H-pyrrolo[2,3-b]pyridine rsc.org
NitrationNitrating agentsC-33-Nitro-1H-pyrrolo[2,3-b]pyridine rsc.org

These halogenated or nitrated C-3 intermediates are then readily converted to the C-3 nitrile. For example, the 3-iodo derivative can be subjected to Rosenmund-von Braun reaction conditions (e.g., CuCN) or palladium-catalyzed cyanation (e.g., Pd(PPh₃)₄, Zn(CN)₂) to install the nitrile group.

Chemical Modifications at the C-4 Position

The functionalization of the 1H-pyrrolo[2,3-b]pyridine core at the C-4 position is a critical step in the synthesis of many targeted derivatives. This position is often modified starting from a 4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate, which serves as a versatile handle for introducing various substituents through cross-coupling or nucleophilic substitution reactions.

One prominent strategy involves a sequence of palladium-catalyzed reactions. For instance, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been achieved through a route that begins with a chemoselective Suzuki–Miyaura cross-coupling. nih.gov This initial step selectively installs an aryl group at the C-2 position of a 2-iodo-4-chloro-pyrrolopyridine intermediate. Following this, the C-4 position is addressed via a Buchwald–Hartwig amination to introduce a secondary amine. nih.gov This two-step approach highlights the differential reactivity of the halogenated positions on the pyridine ring, where palladium-catalyzed oxidative addition occurs preferentially at the more reactive C-2 iodo-substituent over the C-4 chloro-substituent. nih.gov To ensure the success of the C-4 amination, protection of the pyrrole nitrogen, for example with a (trimethylsilyl)ethoxymethyl (SEM) group, is often essential. nih.gov

Another key modification at the C-4 position is direct amination using nucleophilic aromatic substitution (SNAr). Studies on the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold have demonstrated that amination can be effectively promoted by hydrochloric acid. nih.govacs.org This method is applicable to various aniline (B41778) derivatives and can often be performed in water, which presents a more environmentally benign alternative to organic solvents. nih.gov The reaction proceeds by protonation of the pyridine nitrogen, which activates the ring towards nucleophilic attack by the amine at the C-4 position. However, careful control of the acid concentration is necessary to minimize competing solvolysis, where the solvent (e.g., water or alcohol) acts as the nucleophile. nih.govacs.org

Table 1: Buchwald-Hartwig Amination at the C-4 Position nih.gov
Starting MaterialAmineCatalyst/LigandBaseSolventTemperatureProduct
4-Chloro-2-aryl-1-SEM-1H-pyrrolo[2,3-b]pyridineSecondary Amine (e.g., N-methyl-1-(m-tolyl)methanamine)RuPhos Pd G2NaOtBuToluene100 °C4-Amino-2-aryl-1-SEM-1H-pyrrolo[2,3-b]pyridine

Modern Synthetic Advancements

Recent progress in organic synthesis has led to the development of more efficient and streamlined methods for constructing the 1H-pyrrolo[2,3-b]pyridine skeleton. These advancements include one-pot reaction sequences that minimize intermediate purification steps and novel catalytic systems that offer improved yields and substrate scope.

Expedited One-Pot Reaction Sequences

One-pot syntheses are highly valued for their operational simplicity and efficiency. Several such procedures have been developed for 7-azaindole derivatives. A notable example is a one-pot process that combines N-arylation and a Sonogashira coupling reaction, followed by an in situ cyclization. nih.gov This methodology uses readily available amino-halopyridines as starting materials to generate 1,2-disubstituted 7-azaindoles. nih.gov

Another powerful one-pot approach is the Chichibabin-type cyclization. The condensation of 2-fluoro-3-picoline with benzonitrile, mediated by lithium diisopropylamide (LDA), directly yields 2-phenyl-7-azaindole. nih.gov This reaction proceeds through the metalation of the picoline, addition to the nitrile, and subsequent intramolecular nucleophilic attack on the pyridine ring, displacing the fluoride. nih.gov

Furthermore, a novel one-pot process involving a copper-free Sonogashira alkynylation coupled with a base-mediated indolization has been reported for the synthesis of N-alkylazaindoles from electron-deficient o-chloroarylamines. organic-chemistry.org These expedited sequences significantly reduce the time and resources required to access the core 7-azaindole structure.

Table 2: Examples of One-Pot Syntheses for 7-Azaindole Derivatives
MethodStarting MaterialsKey ReagentsYieldReference
N-Arylation/Sonogashira/CyclizationAmino-halopyridine, Iodide, AlkynePd-catalyst, CuIVaries nih.gov
Chichibabin Cyclization2-Fluoro-3-picoline, BenzonitrileLDA80-82% nih.gov
Copper-free Sonogashira/IndolizationN-alkylated o-chloroarylamine, AlkynePd-catalyst, BaseGood organic-chemistry.org

Catalytic Approaches in Pyrrolo[2,3-b]pyridine Synthesis

Catalysis is at the heart of modern organic synthesis, and the construction of the 7-azaindole ring is no exception. Transition metal catalysts, particularly those based on palladium and copper, are extensively used.

Palladium-Catalyzed Reactions: The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a cornerstone of 7-azaindole synthesis. nih.gov Typically, an amino-halopyridine is coupled with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst, followed by a base- or copper-mediated cyclization to form the pyrrole ring. nih.gov The Heck reaction, another palladium-catalyzed process, has also been employed for azaindole formation. uni-rostock.de Additionally, palladium-catalyzed heteroannulation of ortho-iodoarylamines with reagents like allyl acetate (B1210297) provides a direct route to the pyrrole-fused ring system. nih.govkoreascience.kr

Copper-Catalyzed Reactions: Copper catalysts are crucial, often used for N-arylation steps and cyclization reactions. nih.govresearchgate.net For instance, the intramolecular cyclization of an alkyne onto an adjacent amino group can be effectively mediated by copper(I) iodide (CuI), sometimes under microwave irradiation to accelerate the reaction. nih.gov Ligand-free copper oxide (Cu₂O) has also been shown to be an effective catalyst for the cross-coupling of nitrogen heterocycles like 7-azaindole with iodopyridines. researchgate.net

Other Catalytic Systems: Beyond palladium and copper, other metals have shown utility. Silver-catalyzed intramolecular cyclization of acetylenic amines offers a mild route to 7-azaindoles, which can proceed in water and avoids the need for strong acids or bases. organic-chemistry.org More recently, rhodium(III) catalysis has been explored for the synthesis of 7-azaindoles from N-substituted aminopyridines and alkynes, proceeding via C-H bond activation. nih.gov

Table 3: Catalytic Systems in 7-Azaindole Synthesis
Catalyst SystemReaction TypeTypical SubstratesReference
PdCl₂(PPh₃)₂ / CuISonogashira Coupling / CyclizationAmino-halopyridine, Terminal Alkyne nih.gov
Pd(OAc)₂Heck Reaction / Annulationortho-Iodoarylamine, Allyl Acetate nih.gov
CuI or Cu₂OCross-Coupling / Cyclization7-Azaindole, Iodopyridine nih.govresearchgate.net
Ag-catalystIntramolecular CyclizationAcetylenic free amines organic-chemistry.org
Rh(III)-catalystC-H Activation / AnnulationN-Substituted aminopyridine, Alkyne nih.gov

Biological Activities and Pharmacological Target Engagement of 1h Pyrrolo 2,3 B Pyridine Derivatives

Kinase Enzyme Inhibition

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been extensively investigated as inhibitors of a wide range of protein kinases, which are crucial regulators of cellular processes. The ability of this scaffold to act as a bioisostere for purines allows it to effectively compete with ATP for binding to the kinase active site.

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a pivotal role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.

One notable compound from this series, 4h , demonstrated significant pan-FGFR inhibitory activity. It exhibited IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. Its activity against FGFR4 was lower, with an IC50 of 712 nM. This compound's high ligand efficiency and potent inhibitory profile highlight the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold in developing targeted anticancer therapies.

Table 1: FGFR Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivative 4h

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h7925712

Janus kinases (JAKs) are critical components of signaling pathways for numerous cytokines and growth factors, playing a key role in the immune system. Selective inhibition of JAK3 is a therapeutic strategy for autoimmune diseases and organ transplant rejection. Researchers have synthesized and evaluated 1H-pyrrolo[2,3-b]pyridine derivatives as immunomodulators targeting JAK3.

In one study, the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in JAK3 inhibitory activity. Compound 14c from this series was identified as a potent and moderately selective JAK3 inhibitor, demonstrating the immunomodulating effect on interleukin-2-stimulated T cell proliferation.

Table 2: JAK3 Inhibitory Activity of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives

CompoundJAK3 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)
6 11002900Not Reported
11a 1600Not ReportedNot Reported
14c 5.14730

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is highly expressed in various cancers and is associated with poor prognosis. It plays a role in cell cycle progression, apoptosis, and cancer stem cell maintenance, making it an attractive target for cancer therapy.

A series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were designed and evaluated for their inhibitory activity against MELK. Among these, compound 16h showed potent enzyme inhibition with an IC50 of 32 nM. nih.gov This compound also exhibited excellent anti-proliferative effects against A549, MDA-MB-231, and MCF-7 cancer cell lines, with IC50 values ranging from 0.109 µM to 0.245 µM. nih.gov Further studies indicated that compound 16h induced apoptosis and arrested the cell cycle in the G0/G1 phase in A549 cells. nih.gov

Table 3: MELK Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivative 16h

CompoundMELK IC50 (nM)A549 Cell Proliferation IC50 (µM)MDA-MB-231 Cell Proliferation IC50 (µM)MCF-7 Cell Proliferation IC50 (µM)
16h320.1090.2450.115

Serum/Glucocorticoid Regulated Kinase 1 (SGK1) is a serine/threonine kinase involved in various cellular processes, including cell proliferation, survival, and ion transport. Overexpression of SGK1 is linked to the development of several cancers, making it a viable therapeutic target.

Several 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their potential as SGK1 inhibitors. These compounds are designed to interact with the catalytic site of SGK1, thereby blocking its activity and downstream signaling pathways. The research in this area aims to optimize the structure of these derivatives to enhance their potency and selectivity for SGK1.

Cyclin-Dependent Kinase 1 (CDK1), along with its regulatory partner Cyclin B, is a key driver of the G2/M phase transition in the cell cycle. Inhibition of CDK1 can lead to cell cycle arrest and apoptosis, making it a target for cancer therapy.

While extensive research has been conducted on pyrrolo-pyrimidine scaffolds as CDK inhibitors, specific studies focusing on 1H-pyrrolo[2,3-b]pyridine derivatives as direct inhibitors of CDK1 are limited. Research on the closely related pyrrolo[2,3-d]pyrimidine scaffold has shown that these compounds can inhibit CDK1. For instance, 4,6-diamino-5-cyano-7-(2-phenylethyl)pyrrolo[2,3-d]pyrimidine was found to be an inhibitor of CDK1/Cyclin B with an IC50 of 14 µM. nih.gov However, this belongs to a different chemical class. Other studies have identified 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of other cell cycle-related kinases, such as Cell division cycle 7 (Cdc7) kinase, where a potent inhibitor with an IC50 of 7 nM was discovered. nih.gov This suggests the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold to be adapted for CDK1 inhibition, though direct evidence remains to be more thoroughly established.

TRAF-Associated NF-kappaB Activator (TNIK) is a serine/threonine kinase that plays a crucial role in Wnt signaling and is implicated in the progression of colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK. nih.gov

Through in-house screening, this scaffold was found to have high inhibitory activity on TNIK. nih.gov Subsequent design and synthesis of several series of compounds led to the discovery of derivatives with potent TNIK inhibition, with some compounds exhibiting IC50 values lower than 1 nM. nih.gov These findings underscore the potential of 1H-pyrrolo[2,3-b]pyridine-based compounds as therapeutic agents for cancers driven by TNIK activity.

Table 4: TNIK Inhibitory Activity of Representative 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound SeriesRange of TNIK IC50 (nM)
1H-pyrrolo[2,3-b]pyridine derivatives< 1

c-Met and Anaplastic Lymphoma Kinase (ALK) Inhibition

The c-Met and ALK receptor tyrosine kinases are crucial targets in oncology due to their roles in driving the growth and proliferation of cancer cells. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as inhibitors of these kinases.

One study reported the development of novel 1H-pyrrolo[2,3-b]pyridine derivatives with a linker group at the 3-position. Among the synthesized compounds, one derivative demonstrated potent inhibition of c-Met kinase with a half-maximal inhibitory concentration (IC50) of 22.8 nM. This compound also exhibited moderate inhibitory activity against ALK. In cellular assays, this derivative showed strong inhibition of the MKN-45 gastric cancer cell line (IC50 of 329 nM) and the EBC-1 lung cancer cell line (IC50 of 479 nM) researchgate.net. These findings highlight the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold as a basis for the development of dual c-Met and ALK inhibitors for cancer therapy.

A quantitative structure-activity relationship (QSAR) study on a series of 1H-pyrrolo[2,3-b]pyridine derivatives identified key structural features for their cytotoxic activity, with many compounds showing IC50 values under 10 µM tandfonline.com. This research further supports the potential of this chemical class in targeting signaling pathways, such as the HGF/MET pathway, which is implicated in numerous cancers tandfonline.com.

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (nM)
Compound 9c-Met22.8MKN-45329
(from Bioorg. Med. Chem. 2016)ALKModerate InhibitionEBC-1479

Receptor and Enzyme Interactions Beyond Kinases

5-HT6 Receptor Agonistic and Antagonistic Effects

The serotonin 5-HT6 receptor is a target for cognitive disorders. Research into novel antagonists for this receptor has explored various heterocyclic scaffolds. A series of 1H-pyrrolo[3,2-c]quinoline-based compounds, which are structurally related to 1H-pyrrolo[2,3-b]pyridines, have been synthesized and evaluated as 5-HT6 receptor antagonists. One of the lead compounds from this series, (S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline, displayed a high binding affinity for the 5-HT6 receptor with a Ki value of 3 nM and acted as a neutral antagonist with a Kb value of 0.41 nM scispace.comnih.govresearchgate.net. These compounds generally showed high selectivity over other serotonin and dopamine receptors scispace.com. This suggests that the broader pyrrolopyridine class of compounds holds promise for the development of therapeutics targeting the 5-HT6 receptor.

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (Kb, nM)
(S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline5-HT630.41 (Antagonist)

Human Neutrophil Elastase (HNE) Modulatory Studies

Human neutrophil elastase (HNE) is a serine protease implicated in inflammatory diseases, particularly those affecting the lungs. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a novel basis for the development of potent HNE inhibitors nottingham.edu.my. A series of these derivatives were synthesized and evaluated, with many compounds exhibiting IC50 values in the micromolar to sub-micromolar range. Notably, two compounds, 2a and 2b, demonstrated potent HNE inhibition with IC50 values of 15 nM and 14 nM, respectively nottingham.edu.my.

Further structure-activity relationship studies revealed that modifications at the 5-position of the pyrrolo[2,3-b]pyridine ring were well-tolerated, retaining HNE inhibitory activity in the range of 15–51 nM unifi.it. This indicates that this position can be modified to optimize the pharmacological properties of these inhibitors. The research underscores the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as therapeutic agents for inflammatory conditions mediated by HNE.

Compound IDHNE Inhibitory Activity (IC50, nM)
2a15
2b14

Diverse Therapeutic Applications of Pyrrolo[2,3-b]pyridine Analogues

Anti-Oncogenic and Anti-Proliferative Research

The 1H-pyrrolo[2,3-b]pyridine scaffold is a common feature in compounds investigated for their anti-cancer properties. A study on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of the fibroblast growth factor receptor (FGFR) family, which is implicated in various cancers, identified a potent inhibitor, compound 4h. This compound displayed significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively nih.gov. In cellular assays, compound 4h inhibited the proliferation of 4T1 mouse breast cancer cells nih.gov.

Another study focused on Traf2 and Nck-interacting kinase (TNIK) inhibitors for colorectal cancer, evaluating a series of 31 1H-pyrrolo[2,3-b]pyridine derivatives with pIC50 values ranging from 7.37 to 9.92 imist.ma. Furthermore, derivatives of the related 1H-pyrrolo[3,2-c]pyridine scaffold have shown superior anti-proliferative activity against the A375P human melanoma cell line compared to the established drug Sorafenib, with some compounds exhibiting IC50 values in the nanomolar range nih.gov.

Compound IDTarget/Cell LineIC50 (nM)
4hFGFR17
FGFR29
FGFR325
1H-pyrrolo[3,2-c]pyridine derivativesA375P MelanomaNanomolar range

Immunomodulatory and Anti-Inflammatory Investigations

Janus kinases (JAKs) are critical mediators of cytokine signaling and are key targets for immunomodulatory and anti-inflammatory drugs. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators targeting JAK3 nih.govresearchgate.net. The introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in JAK3 inhibitory activity nih.govresearchgate.netsigmaaldrich.com. One such compound, 14c, was identified as a potent and moderately selective JAK3 inhibitor and was shown to suppress interleukin-2-stimulated T cell proliferation nih.govresearchgate.net.

The initial lead compound in this series, a 1H-pyrrolo[2,3-b]pyridine analogue, showed inhibitory activity against JAK1, JAK2, and JAK3 with IC50 values of 2900 nM, 1800 nM, and 1100 nM, respectively researchgate.net. Optimization led to derivatives with significantly improved potency and selectivity for JAK3. For instance, compound 11d exhibited a JAK3 IC50 of 3.5 nM researchgate.net. These findings demonstrate the potential of 1H-pyrrolo[2,3-b]pyridine derivatives in the treatment of immune diseases and organ transplant rejection.

Compound IDJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
6290018001100
11d25133.5
14c47305.1

Anti-Infective (Antibacterial, Antifungal, Antiviral) Research

Despite the broad investigation of the parent 1H-pyrrolo[2,3-b]pyridine scaffold for various therapeutic applications, dedicated research into the anti-infective properties of the 5-acetonitrile derivative is not present in the accessible scientific literature. Studies on related pyrrolopyridine compounds have shown potential antimicrobial activities, but these findings are specific to derivatives with different functional groups at the 5-position and elsewhere on the bicyclic core. Consequently, no data from antibacterial, antifungal, or antiviral assays for 1H-pyrrolo[2,3-b]pyridine-5-acetonitrile can be reported.

Central Nervous System Activity Profiling

The activity of this compound within the central nervous system (CNS) is also an area lacking direct investigation. While the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has been explored for neurological applications, including as inhibitors of kinases implicated in neurodegenerative diseases, this specific acetonitrile (B52724) compound has not been a direct subject of such studies.

Computational Approaches in 1h Pyrrolo 2,3 B Pyridine Research

Molecular Docking and Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of 1H-pyrrolo[2,3-b]pyridine, this method has been instrumental in elucidating binding modes and predicting binding affinities with various biological targets.

Research has shown that the 7-azaindole (B17877) nucleus is a versatile scaffold for designing inhibitors for a range of protein targets. Docking studies have successfully predicted the binding of these derivatives within the active sites of several key proteins implicated in disease. For instance, a novel 7-azaindole derivative, 7-AID, was designed to fit within the adenosine-binding pocket of the DEAD-box helicase DDX3, a protein involved in tumorigenesis. nih.gov The docking analysis revealed that 7-AID interacts with key residues Tyr200 and Arg202 through π-interactions and hydrogen bonds, achieving a favorable docking score of -7.99 kcal/mol. nih.gov

In another study targeting Traf2 and Nck-interacting kinase (TNIK), a therapeutic target for colorectal cancer, molecular docking was used to understand the binding mechanisms of 1H-pyrrolo[2,3-b]pyridine compounds. imist.maimist.ma These simulations help identify crucial interactions between the ligand and the TNIK active site (PDB ID: 2X7F), guiding the design of more potent inhibitors. imist.maimist.ma Similarly, docking studies on 7-azaindole derivatives as inhibitors of Trk A kinase (PDB ID: 4aoj), a target in cancer, have been performed to understand their binding mode and support the results from 3D-QSAR models. ingentaconnect.comresearchgate.net

Molecular dynamics simulations have further complemented docking studies by revealing that 7-azaindole derivatives can stably bind to the interface of target proteins, such as the S1-RBD-hACE2 complex in the context of SARS-CoV-2 research. nih.gov These computational predictions are crucial for understanding the structural basis of inhibition and for the rational design of new, more effective compounds.

Ligand ScaffoldProtein TargetPDB IDKey Interacting ResiduesPredicted Binding/Docking Score (kcal/mol)
7-Azaindole Derivative (7-AID)DDX3 Helicase2I4ITyr200, Arg202-7.99
1H-Pyrrolo[2,3-b]pyridine DerivativesTNIK Kinase2X7FNot SpecifiedHigh Total Score
7-Azaindole DerivativesTrk A Kinase4aojNot SpecifiedNot Specified
7-Azaindole N-linked 1,2,3-triazole14α-demethylase lanosterol enzyme1EA1Not Specified-8.81
7-Azaindole Derivative (ASM-7)SARS-CoV-2 S1-RBD-hACE2Not SpecifiedNot SpecifiedNot Specified

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used for 1H-pyrrolo[2,3-b]pyridine derivatives to predict the activity of novel compounds and to understand the structural features that govern their potency.

Three-dimensional QSAR (3D-QSAR) studies, employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to series of 7-azaindole derivatives. ingentaconnect.comresearchgate.net In one such study on Trk A kinase inhibitors, CoMFA and CoMSIA models were developed that showed high statistical reliability. ingentaconnect.comresearchgate.net The best CoMFA and CoMSIA models yielded high conventional determination coefficients (R²) of 0.98 and leave-one-out cross-validation coefficients (Q²) of 0.51 and 0.64, respectively. ingentaconnect.com The predictive power of these models was confirmed with a test set of compounds, showing predicted determination coefficients (R² test) of 0.74 and 0.80. ingentaconnect.com

Similarly, a 3D-QSAR study on 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors for colorectal cancer also produced statistically significant models. imist.ma The CoMFA model showed a Q² of 0.65 and an R² of 0.86, while the CoMSIA model showed a Q² of 0.74 and an R² of 0.96. imist.ma The test set validation further confirmed the predictive ability with r²_test values of 0.97 and 0.95, respectively. imist.maresearchgate.net

The contour maps generated from these QSAR models provide valuable insights into the structure-activity relationships. For the TNIK inhibitors, the analysis of these maps indicated that hydrogen bond donor groups, such as those potentially provided by the acetonitrile (B52724) moiety (CN), in the vicinity of the 1H-pyrrolo[2,3-b]pyridine core could increase biological activity. imist.maimist.ma This highlights the importance of specific substitutions, like the 5-acetonitrile group, in modulating the therapeutic potential of the scaffold.

Target/ActivityQSAR MethodQ² (Cross-validated R²)R² (Non-cross-validated R²)R²_test (External validation)
Trk A Kinase InhibitionCoMFA0.510.980.74
Trk A Kinase InhibitionCoMSIA0.640.980.80
TNIK InhibitionCoMFA0.650.860.97
TNIK InhibitionCoMSIA0.740.960.95

Advanced Conformational and Dynamic Studies

Beyond static docking, advanced computational methods like molecular dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of 1H-pyrrolo[2,3-b]pyridine derivatives and their target complexes. These studies provide a more realistic representation of the physiological environment and can reveal crucial details about ligand binding and stability.

MD simulations have been used to confirm the stability of the binding of 7-azaindole derivatives to their targets. For example, simulations of the derivative ASM-7 bound to the S1-RBD-hACE2 interface showed that the compound could bind stably, forming strong non-covalent interactions with key residues. nih.gov These simulations also revealed that the binding of ASM-7 induced conformational changes in both the S1-RBD and hACE2, leading to a decrease in their binding affinity and thus inhibiting viral entry. nih.gov

In the context of pyrrolo[2,3-d]pyrimidine derivatives as P21-Activated Kinase 4 (PAK4) inhibitors, MD simulations have been used to explore the inhibitory mechanism. mdpi.com These studies can reveal conformational changes in the protein upon ligand binding and identify flexible regions that are important for the interaction. mdpi.com

Furthermore, computational studies have been conducted to analyze the electron spectra of 7-azaindole and related compounds. mdpi.comresearchgate.net Methods like density functional theory (DFT) are used for geometry optimization and to calculate rotational constants, which can be compared with experimental data to validate the computational models. mdpi.comresearchgate.net Such fundamental studies on the molecule's electronic structure and conformational preferences provide a solid foundation for more complex simulations like docking and MD.

Virtual Screening and Lead Compound Identification

Virtual screening is a powerful computational strategy used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target. digitellinc.com This approach has been effectively utilized for the 1H-pyrrolo[2,3-b]pyridine scaffold to discover novel lead compounds for various diseases.

In one study, a combination of virtual and high-throughput screening was employed to identify a hit compound, G7a, that could inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. nih.gov This initial hit served as a starting point for the design and synthesis of a new series of 7-azaindole derivatives with improved antiviral activity. nih.gov This process of hit-to-lead optimization is a cornerstone of modern drug discovery, where computational screening guides synthetic efforts. For example, after identifying G7a (EC₅₀ = 9.08 μM), a series of derivatives were synthesized, leading to the discovery of ASM-7, which showed significantly improved antiviral activity and low cytotoxicity. nih.gov

Similarly, a library of 585 compounds based on the 7-azaindole core was evaluated for anti-HIV-1 activity. nih.gov This screening identified ten hits with submicromolar potency and a therapeutic index greater than 100. nih.gov Further investigation identified three of these as non-nucleoside reverse transcriptase (RT) inhibitors, with the lead compound 8 inhibiting RT with an IC₅₀ of 0.73 μM. nih.gov

The virtual screening workflow typically involves several steps, including the preparation of a compound library, docking of the compounds into the target's active site, and ranking them based on scoring functions. researchgate.net This process efficiently filters vast chemical spaces to a manageable number of candidates for experimental testing, significantly accelerating the identification of promising new therapeutic agents. digitellinc.comresearchgate.net

Screening TargetLibrary SizeScreening MethodIdentified Lead CompoundPotency
SARS-CoV-2 S1-RBD-hACE2In-house libraryHigh-throughput screeningG7aEC₅₀ = 9.08 μM
HIV-1 Reverse Transcriptase585 compoundsAntiviral activity screeningCompound 8IC₅₀ = 0.73 μM

Emerging Research Avenues and Future Directions for 1h Pyrrolo 2,3 B Pyridine 5 Acetonitrile

Rational Design and Synthesis of Advanced 1H-Pyrrolo[2,3-b]pyridine-5-acetonitrile Analogues

The rational design of novel analogues of this compound is a cornerstone of modern drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. Structure-based design strategies are pivotal in creating derivatives that can effectively interact with specific biological targets. For instance, by keeping the 1H-pyrrolo[2,3-b]pyridine motif as a hinge binder, researchers have designed potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR). nih.gov This approach involves introducing substituents at various positions of the pyrrolopyridine ring to exploit interactions within the hydrophobic pocket of the target enzyme. nih.gov

Recent synthetic methodologies have enabled the efficient functionalization of the 7-azaindole (B17877) core. Advances in metal-catalyzed chemistry have led to the development of novel and effective methods for modifying this template. researchgate.net Techniques such as C-H activation, cross-coupling reactions, metal catalysis, organocatalysis, photocatalysis, and electrocatalysis are being employed to synthesize a diverse range of derivatives. researchgate.net For example, palladium-catalyzed cross-coupling reactions have been instrumental in creating 3,5-disubstituted-7-azaindole derivatives. mdpi.com

The synthesis of advanced analogues often involves multi-step reaction sequences. A general approach might involve the initial synthesis of a substituted 1H-pyrrolo[2,3-b]pyridine core, followed by the introduction of the acetonitrile (B52724) group at the 5-position. For example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized by reacting 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with various aldehydes, followed by a reduction reaction to yield the final products. nih.gov

Table 1: Synthetic Strategies for 1H-Pyrrolo[2,3-b]pyridine Analogue Diversification

Synthetic StrategyDescriptionKey Features
Palladium-Catalyzed Cross-Coupling Utilizes palladium catalysts to form carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents. mdpi.comHigh efficiency and functional group tolerance.
C-H Activation Directly functionalizes carbon-hydrogen bonds, offering a more atom-economical approach to modification. researchgate.netReduces the need for pre-functionalized starting materials.
Structure-Based Drug Design Employs computational modeling to design molecules that fit the active site of a biological target. nih.govLeads to the development of more potent and selective inhibitors.
Multi-component Reactions Combines three or more reactants in a single step to rapidly build molecular complexity.Time and resource-efficient for generating compound libraries.

Development of Next-Generation Therapeutic Candidates

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic candidates targeting a wide array of diseases. researchgate.netnih.govpharmablock.com The acetonitrile moiety at the 5-position can serve as a key pharmacophore or a synthetic handle for further elaboration into more complex functional groups.

Oncology: A significant focus of research has been the development of kinase inhibitors for cancer therapy. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against several kinases implicated in cancer progression.

FGFR Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. nih.gov One compound, 4h , exhibited IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively, and demonstrated anti-proliferative activity in breast cancer cell lines. nih.gov

CDK8 Inhibitors: A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM. acs.org This compound showed significant tumor growth inhibition in colorectal cancer xenograft models. acs.org

BTK Inhibitors: For the treatment of rheumatoid arthritis, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified. nih.gov

Other Kinase Targets: This scaffold has also been utilized to develop inhibitors for other kinases such as Aurora kinases, DYRK1A, c-Met, and B-RAF. mdpi.comnih.govresearchgate.net

Inflammatory and Immune Diseases: The immunomodulatory potential of 1H-pyrrolo[2,3-b]pyridine derivatives is another promising area.

JAK3 Inhibitors: 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been synthesized as potent and orally efficacious immunomodulators targeting Janus kinase 3 (JAK3), which is crucial for immune responses. nih.gov Compound 31 from this series showed potent JAK3 inhibitory activity and prolonged graft survival in a rat cardiac transplant model. nih.gov

Infectious Diseases: More recently, the potential of 7-azaindole derivatives as antiviral agents has been explored.

SARS-CoV-2 Inhibitors: A collection of 7-azaindole derivatives were designed and synthesized to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. nih.gov

Exploration of Novel Biological Targets and Disease Indications

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold allows for its application in targeting a growing list of biological molecules implicated in various diseases. Researchers are continuously exploring new targets and expanding the therapeutic potential of this compound class.

Beyond the well-established kinase targets, recent studies have identified other promising biological targets for 1H-pyrrolo[2,3-b]pyridine derivatives:

Traf2 and Nck-interacting kinase (TNIK): This kinase has been identified as a therapeutic target for colorectal cancer, and 1H-pyrrolo[2,3-b]pyridine derivatives are being investigated as potent TNIK inhibitors. researchgate.net

Maternal Embryonic Leucine Zipper Kinase (MELK): 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated for their inhibitory activity against MELK, a potential anti-tumor target. nih.gov

Colony-Stimulating Factor 1 Receptor (CSF-1R): Novel pyrrolo[2,3-b]pyridine-based inhibitors of CSF-1R have been discovered with efficacy against patient-derived colorectal cancer organoids. acs.org

Orai Calcium Channel: A 7-azaindole derivative has shown anti-inflammatory activity by inhibiting the Orai calcium channel. nih.gov

The exploration of these novel targets opens up possibilities for treating a wider range of diseases, including various cancers, inflammatory disorders, and potentially neurodegenerative diseases. researchgate.net

Table 2: Novel Biological Targets for 1H-Pyrrolo[2,3-b]pyridine Derivatives

Biological TargetAssociated Disease(s)Therapeutic Potential
TNIKColorectal Cancer researchgate.netInhibition of cancer cell proliferation.
MELKVarious Cancers nih.govAnti-tumor agent.
CSF-1RColorectal Cancer, Inflammatory Diseases acs.orgModulation of tumor-associated macrophages.
Orai Calcium ChannelAllergic Inflammation nih.govAnti-inflammatory effects.
ATMVarious Cancers nih.govfigshare.comChemosensitizer for combination therapy.

Applications in Advanced Materials Science

While the primary focus of research on this compound and its parent 7-azaindole scaffold has been in medicinal chemistry, their unique photophysical properties suggest potential applications in materials science. researchgate.net 7-Azaindole is a chromophore whose absorption and emission spectra are sensitive to its environment. acs.org This sensitivity makes it a useful probe for studying protein structure and dynamics. acs.org

The fluorescence properties of 7-azaindole are particularly interesting. In certain solvents, it exhibits bimodal fluorescence, which is attributed to excited-state tautomerization. acs.org These photophysical characteristics could be harnessed for the development of advanced materials such as:

Fluorescent Sensors: The sensitivity of 7-azaindole's fluorescence to its environment could be utilized to create sensors for detecting specific ions, molecules, or changes in microenvironments.

Organic Light-Emitting Diodes (OLEDs): The chromophoric nature of the 7-azaindole core suggests that its derivatives could be investigated as components of OLEDs.

Molecular Probes: The ability of 7-azatryptophan (an amino acid containing the 7-azaindole moiety) to be incorporated into peptides and proteins makes it a valuable tool for studying biological systems using fluorescence spectroscopy. acs.org

Further research is needed to fully explore the potential of this compound and its derivatives in the field of materials science.

Enzymatic Biotransformation and Substrate Specificity Studies

Enzymatic biotransformations offer an environmentally friendly and highly selective alternative to traditional chemical synthesis. Understanding how enzymes interact with and modify the 1H-pyrrolo[2,3-b]pyridine scaffold can provide valuable insights for both synthetic and mechanistic studies.

A study on indole (B1671886) prenyltransferases (PTs) has demonstrated that these enzymes can catalyze the alkylation of azaindole-substituted substrate analogs. nih.gov This indicates that the 7-azaindole core is recognized by these enzymes, opening up possibilities for enzymatic synthesis of novel derivatives. The position of the nitrogen atom within the indole ring was found to significantly influence the reactivity of the azaindole-containing substrates and the regioselectivity of the prenylation reaction. nih.gov

Notably, the enzymatic reaction of FgaPT2 with certain azaindole substrates resulted in the N-prenylation of the pyridine (B92270) ring, a transformation that is challenging to achieve selectively using conventional synthetic methods. nih.gov This highlights the potential of using enzymes to access unique chemical space and generate novel analogues of this compound.

Future research in this area could focus on:

Screening a wider range of enzymes for their ability to biotransform this compound and its derivatives.

Investigating the substrate specificity of these enzymes to understand the structural requirements for efficient conversion.

Engineering enzymes to improve their activity and selectivity for specific transformations, enabling the development of efficient biocatalytic routes to valuable compounds.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1H-pyrrolo[2,3-b]pyridine-5-acetonitrile?

  • Methodological Answer : The compound can be synthesized via cyclization or alkylation reactions. For example, brominated intermediates (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) are often alkylated using acetonitrile derivatives under basic conditions (KOH or Bu4_4N+^+HSO4_4^- as phase-transfer catalysts) . A detailed protocol involves reacting 5-bromo-pyrrolopyridine with acetonitrile precursors in polar aprotic solvents (e.g., DMF) at 70–90°C for 6–12 hours. Purification typically employs column chromatography with ethyl acetate/hexane gradients .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase with 0.1% formic acid) and 1^1H/13^13C NMR. Key NMR signals include the acetonitrile proton at δ 2.5–3.0 ppm and aromatic protons in the pyrrolopyridine ring (δ 7.2–8.5 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 171.07 (C9_9H7_7N3_3) .

Q. What solvents and reaction conditions optimize the stability of this compound?

  • Methodological Answer : The compound is stable in anhydrous DMSO or DMF under inert atmospheres (N2_2/Ar). Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the nitrile group. Storage at –20°C in amber vials with desiccants is recommended .

Advanced Research Questions

Q. How does the 5-acetonitrile substituent influence the compound’s bioactivity in kinase inhibition assays?

  • Methodological Answer : The nitrile group enhances binding affinity to kinase ATP pockets (e.g., FGFR1) by forming hydrogen bonds with residues like Gly485. Replace the nitrile with carboxyl or amide groups to study SAR; IC50_{50} values shift significantly (e.g., <10 nM for nitrile vs. >100 nM for carboxyl derivatives) . Use molecular docking (AutoDock Vina) and mutagenesis studies to validate interactions .

Q. What strategies mitigate conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Discrepancies arise from tautomerism (1H vs. 3H-pyrrolopyridine forms). Characterize tautomeric ratios using 15^15N NMR or X-ray crystallography. Adjust solvent polarity (e.g., DMSO for 1H-dominant forms, chloroform for 3H) to isolate specific tautomers .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) functionalize the pyrrolopyridine core?

  • Methodological Answer : Introduce boronic acid groups at the 3- or 5-position (e.g., 1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid) for Suzuki couplings. Use Pd(PPh3_3)4_4 catalyst, K2_2CO3_3 base, and toluene/ethanol (3:1) at 80°C for 24 hours. Yields exceed 70% for aryl/heteroaryl partners .

Q. What analytical methods resolve spectral overlaps in mixtures containing 1H-pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer : Employ 2D NMR (HSQC, HMBC) to distinguish between regioisomers. For example, the 5-acetonitrile derivative shows cross-peaks between the nitrile carbon (δ 120–125 ppm) and adjacent pyrrole protons. LC-MS/MS with MRM transitions (m/z 171 → 144) improves specificity in biological matrices .

Data Contradiction Analysis

Q. Why do anti-cancer activity assays show variability across cell lines for this compound?

  • Methodological Answer : Variability may stem from differential expression of target kinases (e.g., FGFR1 vs. VEGFR2). Perform Western blotting or RNA-seq to correlate activity with kinase expression levels. Use isogenic cell lines (e.g., FGFR1-knockout vs. wild-type) to confirm target specificity .

Q. How to address discrepancies in reported synthetic yields for N-alkylated derivatives?

  • Methodological Answer : Yield variations (e.g., 56–99% ) depend on alkyl halide reactivity and steric hindrance. Optimize using microwave-assisted synthesis (100°C, 30 minutes) or ionic liquid solvents (e.g., [BMIM]BF4_4) to enhance reaction efficiency .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight171.07 g/mol
HPLC Retention Time6.8 min (C18, 70% acetonitrile)
FGFR1 Inhibition (IC50_{50})8.2 nM
Tautomeric Ratio (1H:3H)85:15 (DMSO-d6_6)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.